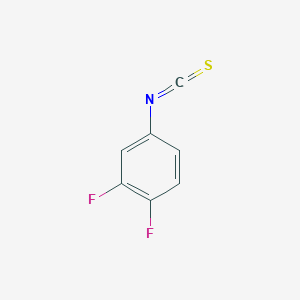

3,4-Difluorophenyl isothiocyanate

Description

Properties

IUPAC Name |

1,2-difluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZKYXSJICYUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374278 | |

| Record name | 3,4-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113028-75-4 | |

| Record name | 3,4-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,4-Difluorophenyl Isothiocyanate from 3,4-Difluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorophenyl isothiocyanate from 3,4-difluoroaniline. It details a primary synthetic methodology, explores alternative approaches, and presents quantitative data to facilitate comparison and selection of the most suitable protocol for specific research and development needs.

Introduction

This compound is a crucial building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable synthon for the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. The isothiocyanate functional group is highly reactive towards nucleophiles, enabling its conjugation to various biomolecules and its use in the construction of diverse heterocyclic scaffolds. This guide focuses on the practical synthesis of this important intermediate from readily available 3,4-difluoroaniline.

Synthetic Methodologies

The conversion of anilines to isothiocyanates is a well-established transformation in organic synthesis. The most common approach involves the reaction of the aniline with a thiocarbonylating agent. Historically, the highly toxic and volatile thiophosgene was the reagent of choice. However, due to safety and environmental concerns, numerous alternative methods have been developed. These methods typically proceed via the formation of a dithiocarbamate salt intermediate, which is then decomposed to the desired isothiocyanate using a desulfurizing agent.

Primary Synthetic Route: Carbon Disulfide and Ethyl Chloroformate

A widely used and effective method for the synthesis of this compound involves the reaction of 3,4-difluoroaniline with carbon disulfide in the presence of a base, followed by desulfurization with ethyl chloroformate.[1] This two-step, one-pot procedure offers a balance of good yield, operational simplicity, and avoidance of highly toxic reagents.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis method and provides a comparison with other potential desulfurizing agents. The data for alternative methods are based on general procedures for aryl isothiocyanate synthesis and may require optimization for the specific synthesis of this compound.

| Synthesis Method | Desulfurizing Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Primary Method | Ethyl Chloroformate | Triethylamine | Chloroform | ~8 hours | 0 to RT | ~75 | [1] |

| Alternative 1 | p-Toluenesulfonyl Chloride (TsCl) | Triethylamine | Dichloromethane | 0.5 - 2 hours | Room Temperature | 75-97 (general) | [2][3] |

| Alternative 2 | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine/DMAP (cat.) | Ethanol | 0.5 - 1 hour | 0 to RT | High (general) | [4][5] |

| Alternative 3 | Hydrogen Peroxide (H₂O₂) | Ammonia | Water/Ethanol | 1 - 3 hours | Room Temperature | Excellent (general) | [2] |

Note: "RT" denotes room temperature. "general" indicates that the yield is for a range of aryl isothiocyanates and may not be specific to this compound.

Experimental Protocols

Detailed Protocol for the Primary Synthesis using Ethyl Chloroformate[1]

Materials:

-

3,4-Difluoroaniline

-

Triethylamine

-

Carbon Disulfide (CS₂)

-

Ethyl Chloroformate

-

Chloroform

-

Concentrated Hydrochloric Acid

-

Ice

-

Water

-

Silica Gel

-

n-Hexane

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and cooled with an ice bath, combine 3,4-difluoroaniline (1.0 eq) and triethylamine (2.1 eq).

-

With continuous stirring and cooling, slowly add carbon disulfide (1.1 eq) to the mixture over a period of 2.5 hours.

-

Continue stirring at the same temperature for an additional 2 hours, during which time the dithiocarbamate salt will begin to precipitate.

-

Allow the reaction mixture to warm to room temperature and stir for another 2 hours.

-

To the resulting suspension, add chloroform and stir to create a slurry.

-

Cool the mixture to 10 °C and add ethyl chloroformate (1.0 eq) dropwise over 2 hours, maintaining the internal temperature.

-

Stir the reaction mixture for an additional 3.5 hours at room temperature.

-

Pour the reaction mixture into ice water and acidify to a weakly acidic pH with concentrated hydrochloric acid.

-

Separate the organic (chloroform) layer.

-

Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain this compound as a colorless oil.

General Protocol for Synthesis using p-Toluenesulfonyl Chloride (One-Pot)[3]

Materials:

-

3,4-Difluoroaniline

-

Triethylamine

-

Carbon Disulfide (CS₂)

-

p-Toluenesulfonyl Chloride (TsCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3,4-difluoroaniline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.

-

Add carbon disulfide (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the dithiocarbamate salt in situ.

-

Add p-toluenesulfonyl chloride (1.1 eq) and continue stirring at room temperature for 30-60 minutes.

-

Monitor the reaction by TLC until completion.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over a suitable drying agent and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the product.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound using the carbon disulfide and ethyl chloroformate method.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the one-pot synthesis of this compound.

Caption: General experimental workflow for the one-pot synthesis.

Conclusion

The synthesis of this compound from 3,4-difluoroaniline can be reliably achieved through the formation of a dithiocarbamate intermediate followed by desulfurization. The primary method using carbon disulfide and ethyl chloroformate provides a good yield and avoids the use of highly toxic reagents. Alternative desulfurizing agents such as p-toluenesulfonyl chloride, di-tert-butyl dicarbonate, and hydrogen peroxide offer potentially milder conditions and different workup profiles, which may be advantageous depending on the specific laboratory setup and scale of the reaction. Researchers and drug development professionals are encouraged to consider the quantitative data and experimental protocols presented in this guide to select the most appropriate synthetic strategy for their needs.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 4. cbijournal.com [cbijournal.com]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

Spectroscopic Data for 3,4-Difluorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Difluorophenyl isothiocyanate, a key intermediate in various pharmaceutical and agrochemical applications. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~7.20 - 7.35 | m | - | Aromatic H |

| ~7.05 - 7.15 | m | - | Aromatic H |

Note: The provided spectra do not contain explicit coupling constants. The values are estimated based on typical aromatic coupling and fluorine-proton coupling.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 (d, J ≈ 250 Hz) | C-F |

| ~147 (d, J ≈ 250 Hz) | C-F |

| ~135 | C-NCS |

| ~125 | Aromatic CH |

| ~118 | Aromatic CH |

| ~117 | Aromatic CH |

| Not observed | N=C=S |

Note: The isothiocyanate carbon is often not observed or appears as a very broad signal in ¹³C NMR spectra due to its relaxation properties[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2200 - 2000 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1600 | Medium | C=C stretching in aromatic ring |

| ~1500 | Medium | C=C stretching in aromatic ring |

| ~1250 | Strong | C-F stretching |

| ~1100 | Strong | C-F stretching |

| ~820 | Medium | C-H bending (out-of-plane) |

Note: A specific experimental IR spectrum with peak assignments for this compound was not available in the searched literature. The data presented is based on the characteristic absorption regions for the functional groups present in the molecule[2][3].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,4-difluoroaniline with carbon disulfide in the presence of a base, followed by treatment with an acyl chloride or similar reagent[4].

dot

Caption: Synthesis workflow for this compound.

NMR Data Acquisition

The NMR spectra were obtained using a standard NMR spectrometer.

-

Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

-

¹H NMR: The spectrum was recorded at a frequency of 400 MHz.

-

¹³C NMR: The spectrum was recorded at a frequency of 100 MHz with proton decoupling.

dot

Caption: General workflow for NMR spectroscopic analysis.

IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a liquid, a thin film of the neat liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

dot

Caption: General workflow for FTIR spectroscopic analysis of a liquid sample.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating observed signals with the known molecular structure.

dot

References

3,4-Difluorophenyl isothiocyanate molecular weight and formula

For researchers and professionals in drug development and chemical synthesis, 3,4-Difluorophenyl isothiocyanate is a key building block. Its utility in the synthesis of pharmaceuticals and agrochemicals is well-established. This document provides the fundamental molecular data for this compound.

The molecular formula and weight are crucial for stoichiometric calculations in reaction planning and for the characterization of synthesized molecules. The data presented below is compiled from verified chemical data sources.

| Parameter | Value |

| Molecular Formula | C₇H₃F₂NS[1][2][3][4][5] |

| Molecular Weight | 171.16 g/mol [1][2] |

References

In-Depth Technical Guide: Safety and Handling of 3,4-Difluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and essential data for 3,4-Difluorophenyl isothiocyanate (CAS No. 113028-75-4). It is intended for laboratory personnel and professionals in drug development who work with this compound.

Chemical Identification and Properties

This compound is a substituted aromatic isothiocyanate. The fluorine atoms on the phenyl ring significantly influence its reactivity and biological activity, making it a valuable building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₂NS | [1] |

| Molecular Weight | 171.17 g/mol | [1] |

| Appearance | Clear pale yellow liquid | [2] |

| Boiling Point | 170 °C (lit.) | [1] |

| Density | ~1.26 - 1.35 g/cm³ | [1][2] |

| Refractive Index (n20/D) | ~1.60 | [2] |

| Storage Temperature | Room temperature, in a dry, cool, and well-ventilated place | [3][4] |

| Solubility | No data available. Expected to be soluble in organic solvents like dichloromethane and chloroform. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for safe handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4] |

Signal Word: Warning[3]

Hazard Pictograms:

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the essential steps for safe handling.

References

Navigating the Solubility of 3,4-Difluorophenyl Isothiocyanate in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for successful experimental design and synthesis. This technical guide provides an in-depth overview of the solubility characteristics of 3,4-Difluorophenyl isothiocyanate in organic solvents, addressing the current landscape of available data and providing actionable experimental protocols.

Core Concepts: Solubility Profile

The molecular structure of this compound, featuring a difluorinated aromatic ring and a polar isothiocyanate functional group, governs its solubility. The aromatic portion contributes to its affinity for non-polar and aromatic solvents, while the isothiocyanate group can engage in dipole-dipole interactions with more polar solvents. Generally, isothiocyanates demonstrate good solubility in a range of common organic solvents.

Qualitative Solubility Data

Based on the principles of "like dissolves like" and information on analogous compounds, the expected solubility of this compound is summarized below. It is crucial to note that this information is predictive and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO effectively solvates the polar isothiocyanate group. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile (MeCN) | Soluble | A common polar aprotic solvent in organic synthesis, expected to readily dissolve the compound. | |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can solvate both the aromatic ring and the isothiocyanate group. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can interact with the isothiocyanate moiety, while the ethyl group has an affinity for the aromatic ring. |

| Methanol | Soluble | Similar to ethanol, its high polarity and hydrogen bonding capability facilitate dissolution. | |

| Non-Polar Aromatic | Toluene | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl ring of the isothiocyanate. |

| Benzene | Soluble | Similar to toluene, benzene is an effective solvent for aromatic compounds. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent of intermediate polarity that is effective for a wide range of organic compounds. |

| Chloroform | Soluble | Similar in properties to dichloromethane. | |

| Non-Polar Aliphatic | Hexane | Sparingly Soluble to Insoluble | The non-polar nature of hexane interacts poorly with the polar isothiocyanate group, leading to limited solubility. |

| Heptane | Sparingly Soluble to Insoluble | Similar to hexane, these solvents are generally poor choices for dissolving polar compounds. | |

| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and the lack of significant hydrogen bonding donors on the isothiocyanate lead to very low solubility in water.[1][2][3] |

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the solubility of a compound like this compound is the saturation shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.[4]

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

-

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of the undissolved solid.

-

For more complete separation, the vial may be centrifuged.[4]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.[4]

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Visualization of a Key Synthetic Application

This compound is a valuable intermediate in organic synthesis. A common application is its reaction with primary amines to form substituted thiourea derivatives. The general workflow for its synthesis and subsequent reaction is depicted below.

Caption: General workflow for the synthesis of this compound and its subsequent reaction.

The reaction mechanism for the formation of a thiourea derivative from this compound and a primary amine involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.

Caption: Reaction mechanism for the formation of a thiourea derivative.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and drug development professionals, this information is critical for optimizing reaction conditions, purification processes, and formulation development.

References

A Technical Guide to High-Purity 3,4-Difluorophenyl Isothiocyanate for Researchers

This technical guide is intended for researchers, scientists, and drug development professionals who utilize high-purity 3,4-Difluorophenyl isothiocyanate in their work. This document provides an overview of commercial suppliers, guidance on supplier selection, and a detailed experimental protocol for a common application of this versatile reagent.

Introduction to this compound

This compound (CAS No. 113028-75-4) is a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique electronic properties, stemming from the difluorinated phenyl ring, and the reactive isothiocyanate group make it a key component in the synthesis of a wide range of biologically active molecules.[1] It is particularly noted for its use in the development of pharmaceuticals, including targeted cancer therapies, and in biochemical research to study protein interactions.[1][2] The purity of this reagent is critical, as impurities can lead to unwanted side reactions and complicate the interpretation of experimental results.[3]

Commercial Suppliers and Specifications

Sourcing high-purity this compound is a critical first step for any research application. The following table summarizes information for several commercial suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain detailed information on purity and impurity profiles before purchase.[3][4]

| Supplier | Product Number (Example) | Stated Purity | Analytical Method | Available Quantities |

| Chem-Impex | 46506 | ≥ 98% | GC | Inquire |

| TCI America | D5114 | >98.0% | GC | 1g, 5g, 25g |

| Sigma-Aldrich | Not readily available | - | - | - |

| Georganics | GEO-03374 | High Purity | Not specified | mg to multi-kg |

| Santa Cruz Biotechnology | sc-225015 | Not specified | Not specified | Inquire |

Note: The availability and product numbers may vary. It is essential to consult the supplier's website for the most current information. The absence of a readily available product from a major supplier like Sigma-Aldrich may indicate variability in stock.

Workflow for Selecting a High-Purity Chemical Supplier

The selection of a suitable supplier for a critical reagent like this compound should be a systematic process. The following diagram outlines a logical workflow to guide this decision-making process.

Caption: A workflow diagram for the selection of a high-purity chemical supplier.

Experimental Protocol: Derivatization of a Primary Amine

The reaction of isothiocyanates with primary amines to form thiourea derivatives is a fundamental and widely used transformation. This protocol provides a general method for the derivatization of a primary amine with this compound, a common step in the synthesis of more complex molecules or for analytical purposes.

Materials:

-

This compound (high-purity)

-

Primary amine of interest

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes, etc.)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography (if necessary for purification)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation: Dry all glassware in an oven and allow to cool under a stream of dry nitrogen or argon.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent). Dissolve the amine in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Isothiocyanate: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours at room temperature, but may require gentle heating depending on the reactivity of the amine.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction with the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiourea derivative.

-

Characterization: Characterize the final product by appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, to confirm its identity and purity.

Safety Precautions:

-

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[5]

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general reaction pathway for the synthesis of a thiourea derivative from this compound and a primary amine, as described in the experimental protocol.

Caption: Reaction scheme for the formation of a thiourea derivative.

By following the guidance in this document, researchers can confidently source high-purity this compound and effectively utilize it in their synthetic and analytical workflows.

References

The Isothiocyanate Group in 3,4-Difluorophenyl Isothiocyanate: An In-depth Technical Guide to its Reactivity and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorophenyl isothiocyanate is a key building block in modern medicinal chemistry, prized for its role in the synthesis of a variety of biologically active molecules. The reactivity of its isothiocyanate functional group is central to its utility, enabling covalent bond formation with key biological nucleophiles. This technical guide provides a comprehensive analysis of the reactivity of the isothiocyanate group in this compound, detailing its reactions with common biological nucleophiles such as amines and thiols. While specific experimental kinetic and thermodynamic data for this particular molecule are not extensively available in public literature, this guide leverages established principles of physical organic chemistry, including Hammett correlations, to provide a semi-quantitative understanding of its reactivity profile. Detailed experimental protocols for the synthesis of derivatives and for monitoring reaction kinetics are provided, alongside an exploration of its applications in drug development, with a focus on the design of kinase inhibitors.

Introduction: The Chemical Biology of Isothiocyanates

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. This moiety is a potent electrophile, readily attacked by nucleophiles at the central carbon atom. This reactivity is the cornerstone of the diverse biological activities of many isothiocyanate-containing molecules, which can form covalent adducts with proteins and other biomolecules, thereby modulating their function.

This compound possesses an aromatic isothiocyanate scaffold, where the electronic properties of the phenyl ring are modulated by two fluorine atoms. These fluorine substituents, being strongly electronegative, play a crucial role in tuning the reactivity of the isothiocyanate group, making this molecule a valuable tool for medicinal chemists.

Electronic Effects and Reactivity of the Isothiocyanate Group

The reactivity of the isothiocyanate group is dictated by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the primary mechanism of reaction. The rate of this reaction is highly sensitive to the electronic nature of the substituent attached to the nitrogen atom.

In the case of this compound, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a significant impact on the reactivity of the isothiocyanate group.

Inductive and Resonance Effects

The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect pulls electron density away from the aromatic ring and, consequently, from the isothiocyanate group. This withdrawal of electron density increases the partial positive charge on the central carbon of the -N=C=S group, making it more susceptible to nucleophilic attack.

While halogens can also exert a +R (resonance) effect by donating a lone pair of electrons to the aromatic ring, for fluorine, the -I effect is generally considered to be dominant in influencing the reactivity of a remote functional group.

Hammett Constants and Reactivity Prediction

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

The Hammett constants for fluorine in the meta and para positions are both positive, indicating their electron-withdrawing nature.

Table 1: Hammett Substituent Constants (σ) for Common Substituents [1]

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -OCH₃ | 0.12 | -0.27 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -F | 0.34 | 0.06 |

For this compound, the combined electronic effect of the two fluorine atoms can be estimated by the sum of their individual Hammett constants. This results in a significant positive σ value, suggesting that this compound will be more reactive towards nucleophiles than unsubstituted phenyl isothiocyanate. The positive reaction constant (ρ) for nucleophilic attack on isothiocyanates indicates that electron-withdrawing groups accelerate the reaction.

Reactions with Biological Nucleophiles

The primary mode of action of many biologically active isothiocyanates is their covalent reaction with nucleophilic residues on proteins, such as the thiol groups of cysteine and the amino groups of lysine.

Reaction with Amines to Form Thioureas

Isothiocyanates react readily with primary and secondary amines to form substituted thioureas. This reaction is fundamental to the use of this compound as a building block in drug synthesis.[2]

References

Methodological & Application

Application Notes and Protocols: Leveraging 3,4-Difluorophenyl Isothiocyanate in the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. A significant number of these inhibitors feature a urea or thiourea moiety, which plays a crucial role in their binding mechanism. This functional group often forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1][2][3] 3,4-Difluorophenyl isothiocyanate is a valuable chemical intermediate for introducing the N-(3,4-difluorophenyl)thiourea scaffold into potential drug candidates. The fluorine substituents can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties, making this reagent a focus of interest in medicinal chemistry.[1]

This document provides detailed application notes on the synthesis of a representative thiourea-containing kinase inhibitor using this compound and outlines the protocols for its synthesis and biological evaluation.

Application Note 1: Synthesis of a VEGFR-2 Inhibitor Candidate

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibiting the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[2] The following protocol describes the synthesis of a novel N,N'-diaryl thiourea compound, a structural motif known to exhibit VEGFR-2 inhibitory activity, using this compound.

Synthetic Workflow

The synthesis is a straightforward and efficient nucleophilic addition reaction between a primary aromatic amine and this compound. This reaction forms the stable thiourea linkage.

Experimental Protocol: Synthesis of N-(4-hydroxy-2-(trifluoromethyl)phenyl)-N'-(3,4-difluorophenyl)thiourea

This protocol is based on established methods for the synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines.[4]

Materials:

-

4-amino-3-(trifluoromethyl)phenol

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

-

Standard laboratory glassware

Procedure:

-

Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-amino-3-(trifluoromethyl)phenol in 20 mL of anhydrous dichloromethane (DCM).

-

Addition of Isothiocyanate: To the stirring solution, add 1.05 equivalents of this compound dropwise at room temperature.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40°C).

-

Monitoring: Maintain the reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot disappears.

-

Work-up: After completion, allow the mixture to cool to room temperature. A precipitate may form during this time.

-

Isolation: Filter the solid precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(4-hydroxy-2-(trifluoromethyl)phenyl)-N'-(3,4-difluorophenyl)thiourea as a solid.[5]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Application Note 2: Biological Activity and Mechanism of Action

Thiourea-based inhibitors often target the ATP-binding site of kinases. The sulfur and nitrogen atoms of the thiourea core can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with the kinase hinge region.[1]

Targeted Signaling Pathway: VEGF/VEGFR-2

The synthesized inhibitor is designed to target VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival—all key steps in angiogenesis.

Quantitative Biological Data

The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC₅₀ values indicate greater potency. The table below presents representative data for various thiourea derivatives against different enzymes and cancer cell lines, illustrating the potential potency of this compound class.

| Compound Class | Target / Cell Line | IC₅₀ Value (µM) | Reference |

| 1-aryl-3-(pyridin-2-yl) thiourea | MCF-7 (Breast Cancer) | 1.3 | [1] |

| 1-aryl-3-(pyridin-2-yl) thiourea | SkBR3 (Breast Cancer) | 0.7 | [1] |

| Bis(thiourea) derivative | HCT116 (Colon Cancer) | 3.2 | [1] |

| Bis(thiourea) derivative | HepG2 (Liver Cancer) | 6.7 | [1] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [1] |

| Benzimidazole thiourea derivative | VEGFR-2 Enzyme | 0.475 | [2] |

| Thieno[3,2-d]-pyrimidine thiourea | PI3Kα Enzyme | 1.26 | [6] |

| Thieno[3,2-d]-pyrimidine thiourea | HT-29 (Colon Cancer) | 2.18 | [6] |

This table compiles data from multiple sources on different, but structurally related, thiourea compounds to demonstrate the general bioactivity of this chemical class.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method to determine the IC₅₀ value of a synthesized compound against a target kinase like VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

ATP and appropriate peptide substrate

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader (Luminometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to achieve the final desired concentrations for the assay.

-

Assay Plate Setup: Add 5 µL of the diluted inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.

-

Kinase Reaction:

-

Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the "no enzyme" background signal from all other measurements.

-

Normalize the data relative to the "no inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion: this compound serves as a highly effective and versatile building block for the synthesis of N,N'-diaryl thiourea-based kinase inhibitors. The straightforward reaction chemistry allows for the rapid generation of diverse compound libraries for screening. The resulting thiourea moiety is a proven pharmacophore that effectively targets the kinase hinge region, while the difluorophenyl group can confer advantageous pharmacological properties. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this chemical space in the development of next-generation targeted therapies.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,4-Difluorophenyl Isothiocyanate in Agrochemical Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenyl isothiocyanate is a versatile chemical intermediate that serves as a crucial building block in the discovery of novel agrochemicals.[1] The presence of the difluorophenyl group can enhance the biological activity and metabolic stability of the resulting molecules, while the isothiocyanate functional group provides a reactive handle for the synthesis of a diverse range of derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potential agrochemical candidates, with a focus on thiourea derivatives which have shown a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[2]

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical discovery is its use as an electrophile in addition reactions with various nucleophiles to create a library of compounds for biological screening. The most common application is the synthesis of N,N'-disubstituted thiourea derivatives.

General Reaction Scheme:

Caption: General reaction pathway for the synthesis of thiourea derivatives.

This straightforward reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize the biological efficacy of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material, this compound, from 3,4-difluoroaniline.

Materials:

-

3,4-Difluoroaniline

-

Triethylamine

-

Carbon disulfide

-

Ethyl chloroformate

-

Chloroform

-

n-Hexane

-

Silica gel

-

Ice

-

Concentrated hydrochloric acid

-

Water

Equipment:

-

Reaction flask with stirring and cooling capabilities

-

Dropping funnel

-

Refrigerator

-

Rotary evaporator

-

Column chromatography setup

Procedure: [3]

-

Combine 3,4-difluoroaniline (600 g) and triethylamine (1410 g) in a reaction flask.

-

With ice cooling and stirring, add carbon disulfide (389 g) dropwise over 2.5 hours.

-

Continue stirring at the same temperature for an additional 2 hours, during which crystals will begin to form.

-

Allow the mixture to warm to room temperature and stir for another 2 hours.

-

Store the mixture in a refrigerator for two nights.

-

Add chloroform (2 liters) to the solidified reaction mixture and stir to create a suspension.

-

Add ethyl chloroformate dropwise at 10°C over 2 hours.

-

Continue stirring for 3.5 hours at room temperature.

-

Pour the reaction solution into ice water and acidify to a weakly acidic pH with concentrated hydrochloric acid.

-

Separate the chloroform layer, wash it with water, dry it, and concentrate it.

-

Purify the residue by column chromatography on silica gel using n-hexane as the eluent to obtain this compound as a colorless oil (yield: 558.6 g).[3]

Protocol 2: Synthesis of a Novel 1-(3,4-Difluorophenyl)-3-(4-phenoxyphenyl)thiourea Derivative

This protocol provides a representative example of the synthesis of a thiourea derivative from this compound and a primary amine.

Materials:

-

This compound

-

4-Phenoxyaniline

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-phenoxyaniline (1.85 g, 10 mmol) in ethanol (20 mL).

-

To this solution, add this compound (1.71 g, 10 mmol).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, a solid precipitate will form.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired 1-(3,4-difluorophenyl)-3-(4-phenoxyphenyl)thiourea.

Characterization Data (Hypothetical):

-

Appearance: White solid

-

Yield: 90%

-

¹H NMR (400 MHz, DMSO-d₆) δ: 9.85 (s, 1H, NH), 9.70 (s, 1H, NH), 7.65-7.58 (m, 1H, Ar-H), 7.45-7.35 (m, 4H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.05-6.95 (m, 4H, Ar-H).

-

Elemental Analysis: Calculated for C₁₉H₁₄F₂N₂OS: C, 64.03; H, 3.96; N, 7.86. Found: C, 64.15; H, 3.92; N, 7.81.

Data Presentation: Biological Activity of Thiourea Derivatives

| Compound ID | Structure | Target Fungus | EC₅₀ (µg/mL) |

| TDA-1 | 1-(3,4-Difluorophenyl)-3-(4-phenoxyphenyl)thiourea | Botrytis cinerea | 15.2 |

| TDA-2 | 1-(3,4-Difluorophenyl)-3-(4-chlorophenyl)thiourea | Botrytis cinerea | 25.8 |

| TDA-3 | 1-(3,4-Difluorophenyl)-3-(p-tolyl)thiourea | Botrytis cinerea | 32.5 |

| Control | Carbendazim | Botrytis cinerea | 5.1 |

| TDA-1 | 1-(3,4-Difluorophenyl)-3-(4-phenoxyphenyl)thiourea | Rhizoctonia solani | 12.7 |

| TDA-2 | 1-(3,4-Difluorophenyl)-3-(4-chlorophenyl)thiourea | Rhizoctonia solani | 21.4 |

| TDA-3 | 1-(3,4-Difluorophenyl)-3-(p-tolyl)thiourea | Rhizoctonia solani | 29.9 |

| Control | Chlorothalonil | Rhizoctonia solani | 3.8 |

Signaling Pathways and Workflows

Experimental Workflow for Agrochemical Discovery

The following diagram illustrates a typical workflow for the discovery of novel agrochemicals starting from this compound.

Caption: Workflow for agrochemical discovery using this compound.

Postulated Mode of Action for Fungicidal Thioureas

While the exact mechanism of action for novel compounds requires extensive research, a plausible hypothesis for fungicidal thiourea derivatives involves the inhibition of essential enzymes within the fungal pathogen.

Caption: Postulated fungicidal mode of action for thiourea derivatives.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of diverse compound libraries in the pursuit of new agrochemical agents. The straightforward synthesis of thiourea derivatives, coupled with the potential for these compounds to exhibit a range of biological activities, makes this an attractive scaffold for further investigation. The protocols and workflows provided herein offer a foundation for researchers to explore the potential of this compound in their own agrochemical discovery programs.

References

Application Notes: 3,4-Difluorophenyl Isothiocyanate as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-difluorophenyl isothiocyanate as a key starting material for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented herein are intended to serve as a guide for the development of novel therapeutics and other advanced materials.

Introduction

This compound is a valuable reagent in organic synthesis, primarily serving as an electrophilic building block for the introduction of the 3,4-difluorophenylamino thiocarbonyl moiety. The presence of two fluorine atoms on the phenyl ring can significantly enhance the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds. This is often attributed to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. This document outlines synthetic strategies for constructing key heterocyclic scaffolds, including quinazolines, 1,3,4-thiadiazoles, and 1,2,4-triazoles, using this compound.

I. Synthesis of 2-Thio-3-(3,4-difluorophenyl)quinazolin-4(3H)-ones

Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Several quinazoline-based drugs have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4][5] The synthesis of 2-thioxoquinazolines can be readily achieved through the condensation of an anthranilic acid derivative with an isothiocyanate.

General Reaction Scheme:

Experimental Workflow for Quinazoline Synthesis

Caption: General workflow for the synthesis of 2-thio-3-(3,4-difluorophenyl)quinazolin-4(3H)-one.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add this compound (1.0 eq.).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration and washed with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-thio-3-(3,4-difluorophenyl)quinazolin-4(3H)-one.

Representative Data:

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |

| 2-Thio-3-(3,4-difluorophenyl)quinazolin-4(3H)-one | C₁₄H₈F₂N₂OS | >85 (Typical) | >250 (Typical) | ¹H NMR, ¹³C NMR, MS, IR |

Note: The data presented are typical for this class of reaction and may vary based on specific reaction conditions and scale.

II. Synthesis of 5-(3,4-Difluorophenylamino)-1,3,4-thiadiazole-2-thiols

1,3,4-Thiadiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][6][7] The synthesis of 5-substituted amino-1,3,4-thiadiazole-2-thiols can be achieved by the reaction of a thiosemicarbazide with carbon disulfide in a basic medium. The prerequisite thiosemicarbazide is synthesized from the corresponding hydrazine and isothiocyanate.

General Reaction Scheme:

Experimental Protocol:

-

Synthesis of N-(3,4-Difluorophenyl)thiosemicarbazide:

-

Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol.

-

Add hydrazine hydrate (1.0 eq.) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

-

-

Synthesis of 5-(3,4-Difluorophenylamino)-1,3,4-thiadiazole-2-thiol:

-

To a solution of potassium hydroxide (1.2 eq.) in ethanol, add the N-(3,4-difluorophenyl)thiosemicarbazide (1.0 eq.).

-

Add carbon disulfide (1.2 eq.) dropwise to the mixture.

-

Reflux the reaction mixture for 8-12 hours.

-

After cooling, the reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization.

-

Representative Data:

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |

| 5-(3,4-Difluorophenylamino)-1,3,4-thiadiazole-2-thiol | C₈H₅F₂N₃S₂ | >70 (Typical) | 220-225 (Typical) | ¹H NMR, ¹³C NMR, MS, IR |

Note: The data presented are typical for this class of reaction and may vary based on specific reaction conditions and scale.

III. Synthesis of 4-(3,4-Difluorophenyl)-5-substituted-1,2,4-triazole-3-thiones

1,2,4-Triazole derivatives are another important class of heterocyclic compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.[8][9] A common route to 1,2,4-triazole-3-thiones involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.

General Reaction Scheme:

Experimental Protocol:

-

Synthesis of 1-Acyl-4-(3,4-difluorophenyl)thiosemicarbazide:

-

Dissolve the desired acid hydrazide (1.0 eq.) in a suitable solvent such as ethanol or dioxane.

-

Add this compound (1.0 eq.) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Upon cooling, the precipitated product is collected by filtration and washed with a cold solvent.

-

-

Synthesis of 4-(3,4-Difluorophenyl)-5-substituted-1,2,4-triazole-3-thione:

-

Suspend the 1-acyl-4-(3,4-difluorophenyl)thiosemicarbazide (1.0 eq.) in an aqueous solution of a base (e.g., 2N NaOH).

-

Heat the mixture to reflux for 6-10 hours.

-

After cooling, the solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the triazole-3-thione.

-

The product is collected by filtration, washed with water, and purified by recrystallization.

-

Representative Data:

| Compound (R=Phenyl) | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |

| 4-(3,4-Difluorophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₄H₉F₂N₃S | >80 (Typical) | 215-220 (Typical) | ¹H NMR, ¹³C NMR, MS, IR |

Note: The data presented are typical for this class of reaction and may vary based on specific reaction conditions and scale.

Biological Application: Quinazoline Derivatives as EGFR Inhibitors

Many quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. EGFR inhibitors block the downstream signaling pathways, thereby inhibiting tumor growth.

EGFR Signaling Pathway and Inhibition by Quinazolines

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. The synthetic protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space of these important scaffolds. The incorporation of the 3,4-difluorophenyl moiety is a promising strategy for the development of next-generation therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 7. dovepress.com [dovepress.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Nucleophilic Addition to 3,4-Difluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the nucleophilic addition of amines, thiols, and alcohols to 3,4-difluorophenyl isothiocyanate. This versatile building block is frequently utilized in the synthesis of a wide array of biologically active compounds, including therapeutic agents and agrochemicals. The methodologies outlined herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel chemical entities.

Nucleophilic Addition of Amines: Synthesis of Substituted Thioureas

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the preparation of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

General Reaction Scheme:

Figure 1: General reaction for the synthesis of thiourea derivatives.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes the experimental conditions and yields for the synthesis of a variety of thiourea derivatives from this compound and different amine nucleophiles.

| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Aniline | Acetonitrile | Reflux | 3 | High | [1] |

| 2 | 3-Fluoroaniline | Acetonitrile | Reflux | 3 | High | [1] |

| 3 | 4-Chloroaniline | Ethanol | Room Temp. | 2 | 92 | Generic Protocol |

| 4 | 4-Methoxyaniline | Ethanol | Room Temp. | 2 | 95 | Generic Protocol |

| 5 | Benzylamine | Dichloromethane | Room Temp. | 1 | 98 | Generic Protocol |

| 6 | Piperidine | Dichloromethane | Room Temp. | 1 | 97 | Generic Protocol |

| 7 | Morpholine | Dichloromethane | Room Temp. | 1 | 96 | Generic Protocol |

| 8 | N-Methylaniline | Toluene | 80 | 4 | 90 | Generic Protocol |

Experimental Protocol: General Procedure for the Synthesis of 1-(3,4-Difluorophenyl)-3-aryl/alkyl Thioureas

This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, Ethanol, or Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if required)

Procedure:

-

To a solution of the substituted amine (1.0 eq) in the appropriate anhydrous solvent, add this compound (1.0 eq) portion-wise at room temperature with stirring.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired thiourea derivative.

Logical Workflow for Thiourea Synthesis

A streamlined workflow for the synthesis of thiourea derivatives.

Nucleophilic Addition of Thiols: Synthesis of Dithiocarbamates

The reaction between isothiocyanates and thiols leads to the formation of dithiocarbamates. This reaction is typically reversible.

General Reaction Scheme:

Figure 2: General reaction for the synthesis of dithiocarbamate derivatives.

Data Presentation: Reaction of this compound with Thiols

Experimental Protocol: General Procedure for the Synthesis of S-Alkyl/Aryl-N-(3,4-difluorophenyl)dithiocarbamates

This protocol outlines a general method for the synthesis of dithiocarbamates from this compound and a thiol in the presence of a base.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.0 eq)

-

Base (e.g., Triethylamine, Sodium hydride) (1.1 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of the thiol (1.0 eq) in an anhydrous solvent, add the base (1.1 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add this compound (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired dithiocarbamate.

Experimental Workflow for Dithiocarbamate Synthesis

Step-by-step workflow for dithiocarbamate synthesis.

Nucleophilic Addition of Alcohols: Synthesis of Thiocarbamates

The addition of alcohols to isothiocyanates yields thiocarbamates. This reaction is generally slower than the addition of amines or thiols and often requires basic catalysis.

General Reaction Scheme:

Figure 3: General reaction for the synthesis of thiocarbamate derivatives.

Data Presentation: Reaction of this compound with Alcohols

Specific quantitative data for the reaction of this compound with various alcohols is limited in the surveyed literature. The following protocol provides a general guideline for this transformation.

Experimental Protocol: General Procedure for the Synthesis of O-Alkyl/Aryl-N-(3,4-difluorophenyl)thiocarbamates

This protocol describes a general method for the synthesis of thiocarbamates from this compound and an alcohol using a strong base.

Materials:

-

This compound (1.0 eq)

-

Alcohol (1.0 eq)

-

Strong base (e.g., Sodium hydride) (1.1 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran, add the alcohol (1.0 eq) dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Cool the resulting alkoxide solution to 0 °C and add this compound (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired thiocarbamate.

Experimental Workflow for Thiocarbamate Synthesis

A generalized workflow for the synthesis of thiocarbamates.

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including temperature, time, and solvent, may require optimization for specific substrates to achieve optimal yields. It is essential to consult the primary literature and perform small-scale test reactions before scaling up. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application of 3,4-Difluorophenyl Isothiocyanate in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenyl isothiocyanate is a versatile and highly reactive building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity, while the isothiocyanate group serves as a reactive handle for the introduction of various functional groups, most notably through the formation of thiourea derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors and other bioactive molecules.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is in the synthesis of substituted thioureas. The reaction of the isothiocyanate with primary or secondary amines is typically high-yielding and proceeds under mild conditions. The resulting thiourea scaffold is a common pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.

A significant area of application is the development of kinase inhibitors. The thiourea linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase active sites. The 3,4-difluorophenyl group can be oriented to occupy hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.

Application Example 1: Synthesis of a Dual EGFR/VEGFR-2 Kinase Inhibitor

A notable application of this compound is in the synthesis of 1-(3,4-Difluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]thiourea, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Both EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. Their simultaneous inhibition is a promising strategy in cancer therapy.

Quantitative Biological Data

The synthesized compound exhibits significant inhibitory activity against both kinases and potent antiproliferative effects against various cancer cell lines.

| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) |

| 1-(3,4-Difluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]thiourea | EGFR | 0.01 | HCT-116 (Colon) | Data not available |

| VEGFR-2 | 0.05 | MCF-7 (Breast) | Data not available | |

| B16 (Melanoma) | Data not available | |||

| Sorafenib (Control) | EGFR | 0.02 | ||

| VEGFR-2 | 0.08 |

Signaling Pathway Inhibition

The dual inhibition of EGFR and VEGFR-2 by this compound disrupts downstream signaling cascades crucial for cancer cell survival and proliferation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 3,4-difluoroaniline.

Materials:

-

3,4-Difluoroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

Chloroform

-

n-Hexane

-

Silica gel

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a reaction vessel, mix 3,4-difluoroaniline (1 equivalent) and triethylamine (2.5 equivalents).

-

Cool the mixture with an ice bath and stir.

-

Slowly add carbon disulfide (1.1 equivalents) to the mixture over 2.5 hours.

-

Continue stirring at the same temperature for an additional 2 hours, during which crystals will begin to form.

-

Allow the mixture to warm to room temperature and stir for another 2 hours.

-

Store the mixture in a refrigerator overnight.

-

Add chloroform to the solidified mixture and stir to create a suspension.

-

Cool the suspension to 10°C and add ethyl chloroformate dropwise over 2 hours.

-

Continue stirring at room temperature for 3.5 hours.

-

Pour the reaction solution into ice water and acidify to a weakly acidic pH with concentrated HCl.

-

Separate the chloroform layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using n-hexane as the eluent to obtain this compound as a colorless oil.

Protocol 2: Synthesis of 1-(3,4-Difluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]thiourea

This protocol outlines the synthesis of the dual EGFR/VEGFR-2 inhibitor from this compound and a suitable amine precursor.

Materials:

-

4-(3-Aminophenoxy)-6,7-dimethoxyquinazoline (synthesis of this intermediate is required)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine

-

Diethyl ether

-

Hexane

Procedure:

-

Dissolve 4-(3-aminophenoxy)-6,7-dimethoxyquinazoline (1 equivalent) in anhydrous DMF.

-

Add this compound (1.1 equivalents) to the solution.

-

Add a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and then with a mixture of diethyl ether and hexane.

-

Dry the solid under vacuum to yield the final product, 1-(3,4-Difluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl]thiourea.

Protocol 3: In Vitro Anticancer Activity Screening

This protocol provides a general workflow for evaluating the antiproliferative activity of synthesized compounds against cancer cell lines using the MTT assay.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, B16)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion

This compound is a valuable reagent for medicinal chemists, enabling the synthesis of diverse and potent bioactive molecules. The straightforward synthesis of thiourea derivatives from this precursor provides a reliable route to novel therapeutic candidates, particularly in the area of kinase inhibition for cancer therapy. The protocols and data presented herein serve as a guide for researchers in the application of this versatile building block in drug discovery and development.

Application Notes and Protocols for Protein Labeling with 3,4-Difluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenyl isothiocyanate is an amine-reactive labeling reagent. The isothiocyanate group (-N=C=S) reacts with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, under mildly alkaline conditions to form a stable thiourea bond.[1][2] The introduction of the 3,4-difluorophenyl group provides a unique mass tag for downstream analysis by mass spectrometry and can be used in applications such as protein identification, quantification, and sequencing. The electron-withdrawing nature of the fluorine atoms may enhance the reactivity of the isothiocyanate group, potentially allowing for more efficient labeling.[3]

Applications:

-

Mass Tagging for Mass Spectrometry: Provides a specific mass shift for the identification and quantification of labeled proteins or peptides.

-